

An In-depth Technical Guide to Benzyloxycarbonyl-L-threonine Benzyl Ester

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Compound of Interest

Compound Name: Z-Thr-OBzl

Cat. No.: B554341

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Introduction

Benzyloxycarbonyl-L-threonine benzyl ester, also known as Z-L-threonine benzyl ester or N-Cbz-L-threonine benzyl ester, is a pivotal intermediate in the field of synthetic organic chemistry, particularly in peptide synthesis.[1][2] This doubly protected amino acid derivative offers the strategic advantage of masking both the N-terminal amine with a benzyloxycarbonyl (Z or Cbz) group and the C-terminal carboxylic acid with a benzyl (Bzl) ester. This dual protection scheme is integral to the controlled, stepwise assembly of peptide chains, preventing undesirable side reactions and preserving the stereochemical integrity of the threonine residue. [2]

The benzyloxycarbonyl group provides robust protection under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenolysis.[1] Similarly, the benzyl ester is stable during peptide coupling reactions and can be cleaved under similar hydrogenolytic conditions. This compound is particularly valuable in solution-phase peptide synthesis and as a building block in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring a hydroxyl group on the side chain, also allows for further chemical modifications, making it a versatile tool in the development of complex peptides and pharmaceutical agents.[2]

Core Data Presentation

The following table summarizes the key physicochemical properties of Benzyloxycarbonyl-L-threonine benzyl ester and its related precursors.

Property	Benzyloxycarbonyl-L-threonine benzyl ester	L-Threonine Benzyl Ester Hydrochloride	O-Benzyl-L-threonine benzyl ester oxalate
Systematic Name	Benzyl (2S,3R)-2-(benzyloxycarbonylamino)-3-hydroxybutanoate	Benzyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride	Benzyl (2S,3R)-3-(benzyloxy)-2-aminobutanoate oxalate
Synonyms	Z-L-Thr-OBzl, N-Cbz-L-threonine benzyl ester	H-Thr-OBzl·HCl	H-L-Thr(Bzl)-OBzl-oxalate
CAS Number	16250-16-9	33645-24-8[3]	15260-11-4[4]
Molecular Formula	C ₁₉ H ₂₁ NO ₅	C ₁₁ H ₁₆ ClNO ₃	C ₂₀ H ₂₃ NO ₇ ·C ₂ H ₂ O ₄
Molecular Weight	343.37 g/mol [2]	245.70 g/mol [3]	389.41 g/mol [4]
Appearance	White to off-white crystalline powder	White to almost white powder/crystal[3]	White or off-white powder[4]
Melting Point	82°C	128.0 to 132.0 °C	153 - 159 °C[4]
Optical Rotation	[α] _{D20} = -9.0 to -13.0° (c=8, chloroform)	Not specified	[α] _{D20} = -22 ± 2° (c=1 in DMF)[4]
Purity	>98.0% (HPLC)	>98.0% (HPLC)[3]	≥ 98.5% (HPLC)[4]

Experimental Protocols

Synthesis of L-Threonine Benzyl Ester Hydrochloride

This protocol describes the esterification of L-threonine with benzyl alcohol in the presence of thionyl chloride.

Materials:

- L-Threonine
- Anhydrous benzyl alcohol
- Thionyl chloride (SOCl_2)
- Anhydrous diisopropyl ether or diethyl ether
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Drying tube (e.g., with calcium chloride)

Procedure:

- Suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
- Cool the suspension to 0°C in an ice bath with continuous stirring.
- Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over 30-60 minutes in a well-ventilated fume hood.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to $40\text{-}60^\circ\text{C}$ for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Precipitate the product by adding the reaction mixture to a larger volume of cold, anhydrous diisopropyl ether or diethyl ether with vigorous stirring.
- Collect the precipitated white solid by vacuum filtration.

- Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.
- Dry the resulting white crystalline solid, L-Threonine benzyl ester hydrochloride, under vacuum.

Synthesis of Benzyloxycarbonyl-L-threonine Benzyl Ester

This protocol details the N-protection of L-threonine benzyl ester using benzyl chloroformate.

Materials:

- L-Threonine benzyl ester hydrochloride
- Benzyl chloroformate (Cbz-Cl)
- Sodium carbonate or Sodium bicarbonate
- Dichloromethane (DCM) or Ethyl acetate
- Water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve L-Threonine benzyl ester hydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent such as dichloromethane or ethyl acetate.
- Cool the solution in an ice bath.

- Add a base such as sodium carbonate or sodium bicarbonate (2.5 equivalents) in portions to neutralize the hydrochloride and create a basic environment.
- Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred, cooled solution.
- Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
- Monitor the reaction for completion using TLC.
- Once complete, transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization or silica gel column chromatography to yield pure Benzyloxycarbonyl-L-threonine benzyl ester.

Peptide Coupling using Benzyloxycarbonyl-L-threonine Benzyl Ester

This protocol outlines the coupling of a Boc-protected amino acid with the deprotected amino group of a threonine derivative, illustrating the use of the title compound's precursor in peptide synthesis.

Materials:

- Boc-protected amino acid (e.g., Boc-Ala-OH)
- L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)

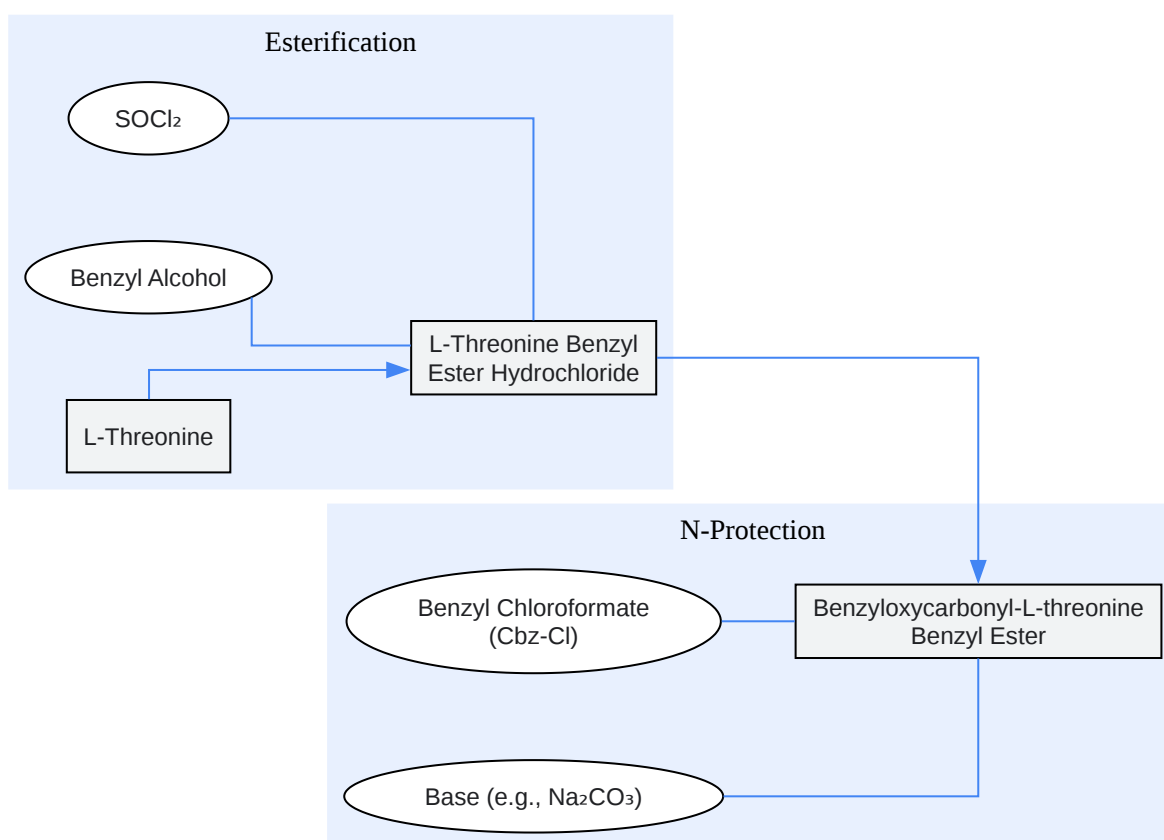
- N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a reaction vessel, dissolve L-Threonine benzyl ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM.
- Add DIPEA or NMM (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature to liberate the free amine.
- In a separate vessel, dissolve the Boc-protected amino acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM.
- Cool the Boc-amino acid solution to 0°C in an ice-water bath and add DCC or DIC (1.1 equivalents). Stir the mixture at 0°C for 30-45 minutes. A white precipitate of dicyclohexylurea (DCU) may form if DCC is used.
- If DCC was used, filter the mixture to remove the DCU, and add the filtrate to the neutralized L-Threonine benzyl ester solution. If DIC was used, the solution can be added directly.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by TLC or HPLC.
- Upon completion, dilute the reaction mixture with ethyl acetate.

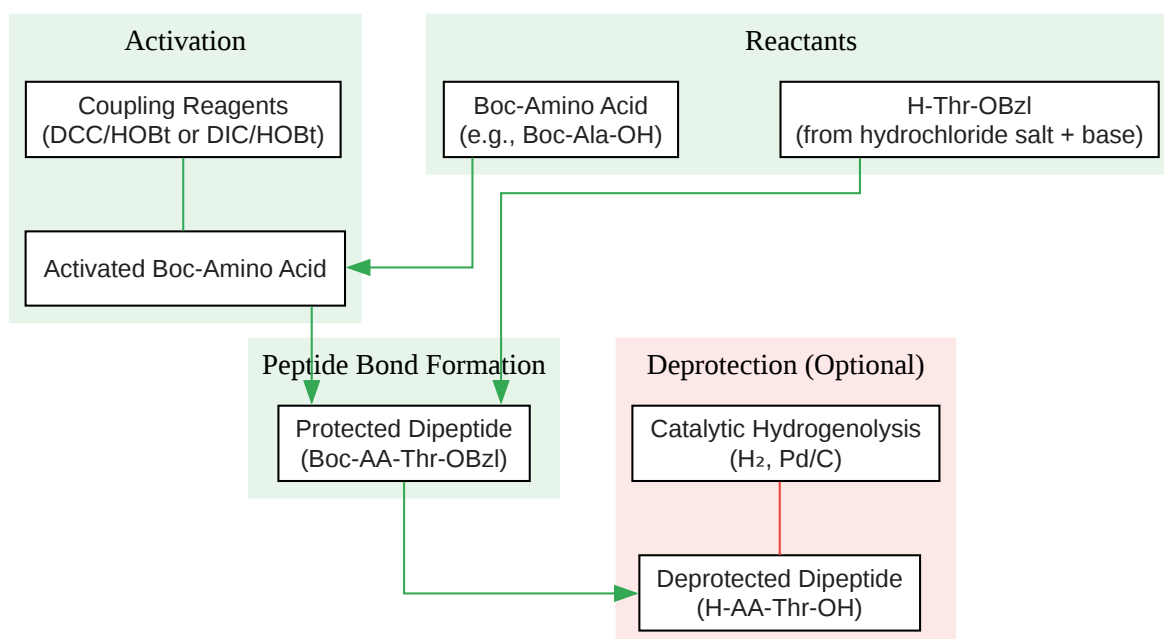
- Wash the organic layer successively with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude protected dipeptide by silica gel column chromatography or recrystallization.

Mandatory Visualizations



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Caption: Synthesis workflow for Benzyloxycarbonyl-L-threonine benzyl ester.



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Caption: Workflow for dipeptide synthesis using a threonine benzyl ester derivative.

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